
(2S,3S) 3-Hydroxy-3-(p-methoxyphenyl)serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S) 3-Hydroxy-3-(p-methoxyphenyl)serine is a chiral amino acid derivative characterized by the presence of a hydroxy group and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S) 3-Hydroxy-3-(p-methoxyphenyl)serine typically involves the asymmetric reduction of ketoesters. One method involves using carbonyl reductase from Lactobacillus fermentum to catalyze the reduction of 2-chloro-β-ketoesters. The process includes preparing engineering bacteria containing carbonyl reductase, disrupting the cells to obtain a supernatant containing the enzyme, and mixing this with the substrate, glucose dehydrogenase, a hydrogen donor, and a cofactor to perform the asymmetric reduction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S) 3-Hydroxy-3-(p-methoxyphenyl)serine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group typically yields a ketone, while reduction can produce various alcohol derivatives.
Applications De Recherche Scientifique
(2S,3S) 3-Hydroxy-3-(p-methoxyphenyl)serine has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2S,3S) 3-Hydroxy-3-(p-methoxyphenyl)serine involves its interaction with specific molecular targets and pathways. The hydroxy and methoxyphenyl groups play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and receptors, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3S)-2-Hydroxy-3-(p-methoxyphenyl)-3-(o-bromophenylthio)propionic acid
- (2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Uniqueness
(2S,3S) 3-Hydroxy-3-(p-methoxyphenyl)serine is unique due to its specific chiral configuration and the presence of both hydroxy and methoxyphenyl groups
Propriétés
Formule moléculaire |
C10H13NO4 |
|---|---|
Poids moléculaire |
211.21 g/mol |
Nom IUPAC |
(2R,3R)-2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO4/c1-15-7-4-2-6(3-5-7)9(12)8(11)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)/t8-,9-/m1/s1 |
Clé InChI |
YEMITEDRQMFNKS-RKDXNWHRSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)[C@H]([C@H](C(=O)O)N)O |
SMILES canonique |
COC1=CC=C(C=C1)C(C(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


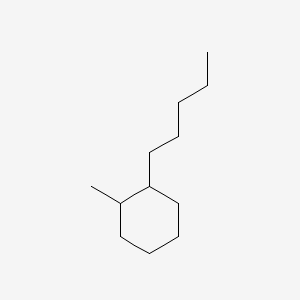

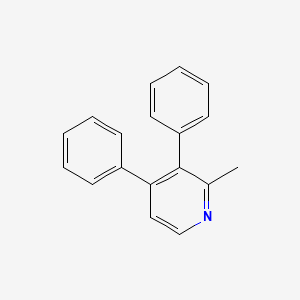
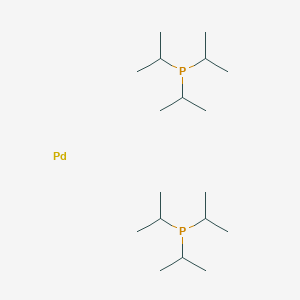
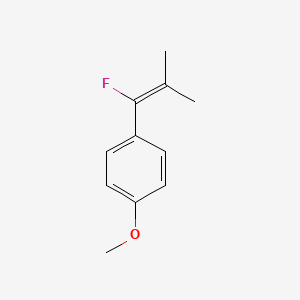
![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]-2-methylpropane-1-sulfonic acid](/img/structure/B14640810.png)

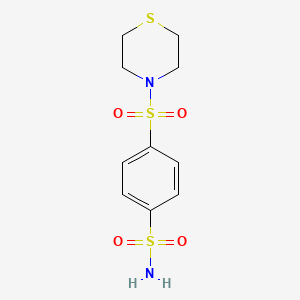
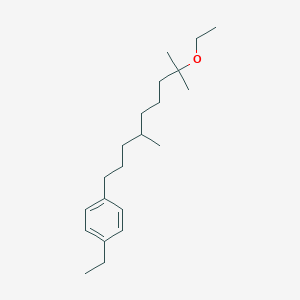
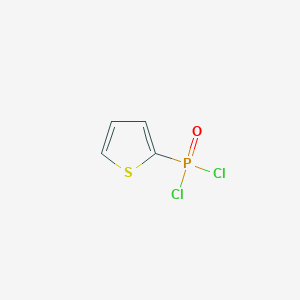
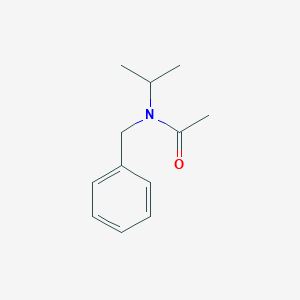

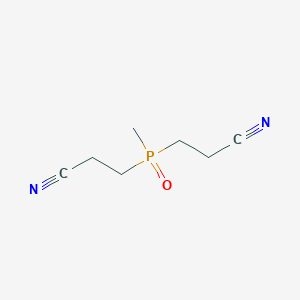
![{(E)-[(Prop-2-en-1-yl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14640856.png)
